molecular formula C12H23BO4 B14411924 (11-Methoxy-11-oxoundec-1-en-1-yl)boronic acid

(11-Methoxy-11-oxoundec-1-en-1-yl)boronic acid

Cat. No.: B14411924
M. Wt: 242.12 g/mol
InChI Key: NITUQFWBYIGNRU-PKNBQFBNSA-N
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Description

(11-Methoxy-11-oxoundec-1-en-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a long aliphatic chain with a methoxy and oxo functional group, making it a unique and valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11-Methoxy-11-oxoundec-1-en-1-yl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the aliphatic chain, which can be derived from undecenoic acid.

    Functional Group Introduction: The methoxy and oxo groups are introduced through specific reactions such as oxidation and methylation.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(11-Methoxy-11-oxoundec-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.

Scientific Research Applications

(11-Methoxy-11-oxoundec-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (11-Methoxy-11-oxoundec-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles.

Properties

Molecular Formula

C12H23BO4

Molecular Weight

242.12 g/mol

IUPAC Name

[(E)-11-methoxy-11-oxoundec-1-enyl]boronic acid

InChI

InChI=1S/C12H23BO4/c1-17-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h9,11,15-16H,2-8,10H2,1H3/b11-9+

InChI Key

NITUQFWBYIGNRU-PKNBQFBNSA-N

Isomeric SMILES

B(/C=C/CCCCCCCCC(=O)OC)(O)O

Canonical SMILES

B(C=CCCCCCCCCC(=O)OC)(O)O

Origin of Product

United States

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